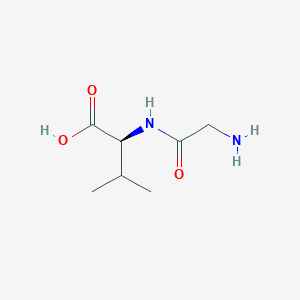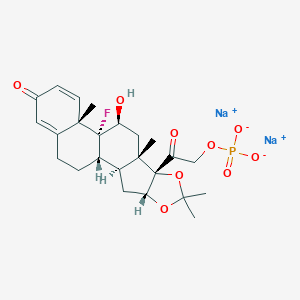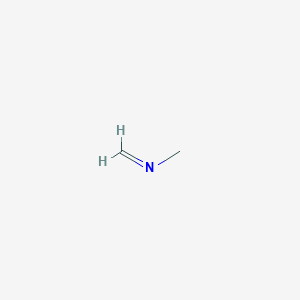![molecular formula C4H5N3O2 B168045 4-Methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 1627-30-1](/img/structure/B168045.png)
4-Methyl-2H-[1,2,4]triazine-3,5-dione
Overview
Description
4-Methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a methyl group at the 4-position and two keto groups at the 3 and 5 positions makes it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Methyl-2H-[1,2,4]triazine-3,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of the triazine ring. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-Methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The presence of reactive sites on the triazine ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methyl-2H-[1,2,4]triazine-3,5-dione can be compared with other triazine derivatives, such as:
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: This compound has different substituents on the triazine ring, leading to different chemical properties and applications.
1,2,4-Triazine-3,5(2H,4H)-dithione, 4-methyl-:
Properties
IUPAC Name |
4-methyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-3(8)2-5-6-4(7)9/h2H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMKAWDHPYXCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167438 | |
| Record name | 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-30-1 | |
| Record name | 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1627-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1627-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3T5KXH6PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Methyl-2H-[1,2,4]triazine-3,5-dione derivatives suitable for imaging 5-HT1ARs?
A1: These compounds, particularly those incorporating a 2-methoxyphenylpiperazine moiety, demonstrate high affinity and selectivity for 5-HT1ARs. This characteristic is crucial for developing effective PET radiotracers. [, , ]
Q2: Can you provide an example of a specific this compound derivative used as a PET radioligand?
A2: Yes, [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, also known as 11C-CUMI-101 or 11C-MMP, is a prime example. [, , ]
Q3: How does 11C-CUMI-101 interact with 5-HT1ARs, and what are the downstream effects?
A3: 11C-CUMI-101 acts as an agonist, binding preferentially to the high-affinity state of 5-HT1ARs, similar to the endogenous ligand serotonin. This binding leads to receptor activation and downstream signaling through G-protein coupled pathways. [, ]
Q4: What are the advantages of using an agonist radioligand like 11C-CUMI-101 compared to antagonist radioligands?
A4: Agonist radioligands like 11C-CUMI-101 can provide unique insights into the functional status of 5-HT1ARs, potentially differentiating between receptors in different activation states. This information is valuable for understanding the dynamic nature of receptor signaling in vivo. [, ]
Q5: Have there been any in vivo studies using 11C-CUMI-101?
A5: Yes, 11C-CUMI-101 has been successfully evaluated in both nonhuman primates (Papio anubis) and human subjects. These studies demonstrated its favorable brain penetration, pharmacokinetic properties, and specific binding to 5-HT1ARs in regions known to express these receptors. [, , ]
Q6: What analytical methods are used to characterize and quantify 11C-CUMI-101?
A6: Various techniques are employed, including high-performance liquid chromatography (HPLC) for purification and radiochemical analysis, and PET imaging for in vivo quantification and distribution studies. [, , ]
Q7: Are there any known limitations or challenges associated with using 11C-CUMI-101 for PET imaging?
A7: One study revealed that 11C-CUMI-101 exhibits significant binding to α1-adrenoceptors in the human cerebellum, potentially complicating its use with this brain region as a reference tissue for quantification. []
Q8: Has the structure of 11C-CUMI-101 been modified to improve its properties?
A8: Yes, researchers have explored modifications to the 11C-CUMI-101 structure, such as incorporating a fluorine-18 (18F) label, resulting in compounds like [(18)F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([(18)F]FECUMI-101). []
Q9: What is the significance of exploring different radiolabeling strategies for these compounds?
A9: Utilizing different radioisotopes, such as 18F with its longer half-life compared to 11C, can impact the logistical aspects of PET imaging and potentially influence the sensitivity and duration of imaging studies. []
Q10: What is the broader impact of research on this compound derivatives like 11C-CUMI-101?
A10: This research contributes significantly to our understanding of 5-HT1AR function in both health and disease. It paves the way for developing improved diagnostic tools and potential therapeutic interventions for neuropsychiatric disorders where 5-HT1AR dysregulation is implicated. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)













